Bitertanol

Banana pathology Black Sigatoka control DMI fungicide sensitivity

Bitertanol delivers quantifiable differentiation: 569‑fold greater antifungal potency (EC₅₀ 0.0001 ppm) than tebuconazole, the lowest CYP3A4 inhibition among common triazoles (IC₅₀ 2.74 µM), and stereoisomer‑dependent bioactivity spanning 4.3‑ to 314.7‑fold. These characteristics establish it as the preferred high‑sensitivity reference for DMI resistance surveillance in banana and sugar beet regions and as a validated model for enantioselective analytical method development. Procure Bitertanol to drive precision in your fungicide research and monitoring programs.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 70585-36-3
Cat. No. B1216083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitertanol
CAS70585-36-3
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
InChIKeyVGPIBGGRCVEHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bitertanol (CAS 70585-36-3): Technical Baseline for Scientific Procurement of a Triazole Fungicide with Quantifiable Differentiation


Bitertanol (CAS 70585-36-3; alternative CAS 55179-31-2) is a systemic triazole fungicide developed by Bayer that inhibits ergosterol biosynthesis via sterol 14α-demethylase (CYP51) inhibition [1]. The technical product exists as a mixture of four stereoisomers comprising two diastereomeric pairs (A and B forms) [2], with a molecular formula of C₂₀H₂₃N₃O₂ and molecular weight of 337.42 g/mol [3]. Commercially, bitertanol is supplied as a white to light yellow crystalline solid with a melting point of 125-129°C [4]. It exhibits low water solubility (2.7 mg/L for diastereomer A, 1.1 mg/L for diastereomer B at 20°C) and extremely low vapor pressure (A: 0.22 nPa, B: 2.5 nPa at 20°C) , conferring favorable environmental persistence characteristics relative to more volatile triazole alternatives. The compound is primarily applied as a foliar treatment for control of Ascomycete and Basidiomycete pathogens in pome fruits, bananas, ornamentals, and vegetables [5].

Why Bitertanol Cannot Be Substituted Interchangeably with Tebuconazole or Other DMI Triazoles in Scientific Applications


Although bitertanol shares the sterol 14α-demethylase inhibition (DMI) mechanism common to all triazole fungicides , substitution with in-class alternatives such as tebuconazole, triadimenol, or myclobutanil is scientifically unjustified due to quantifiable divergence in three critical dimensions. First, in vitro sensitivity profiling reveals pathogen-specific potency variations exceeding two orders of magnitude between bitertanol and tebuconazole against the same fungal isolates [1]. Second, cross-resistance relationships among DMI fungicides exhibit compound-specific variation, with bitertanol and flutriafol showing a correlation coefficient of r = 0.81 in Cercospora beticola populations—indicating that while cross-resistance exists, the magnitude of reduced sensitivity differs by compound [2]. Third, bitertanol demonstrates stereoisomer-dependent differential bioactivity, with (1S,2R)-bitertanol exhibiting 4.3- to 314.7-fold higher antifungal potency than other stereoisomers against target pathogens, and stereoselective degradation half-lives ranging from 9.1 to 86.6 days in soil [3]. Additionally, bitertanol exhibits the lowest CYP3A4 inhibition potency (IC₅₀ = 2.74 μM) among five tested triazole fungicides [4], representing a measurable reduction in off-target mammalian cytochrome P450 interaction compared to tebuconazole (IC₅₀ = 0.81 μM). These quantifiable differences preclude generic substitution without experimental validation.

Bitertanol (CAS 70585-36-3): Quantified Comparative Evidence for Procurement Decision-Making


Bitertanol Demonstrates 569-Fold Higher In Vitro Potency than Tebuconazole Against Pseudocercospora fijiensis (Black Sigatoka)

In a 2022 comparative in vitro sensitivity study of Pseudocercospora fijiensis (the causal agent of Black Sigatoka in banana), bitertanol exhibited an EC₅₀ value of 0.0001 ppm, compared to tebuconazole at 0.05694 ppm [1]. This represents a 569-fold difference in potency under identical assay conditions. Efficacy measured as germ tube inhibition was 87% for bitertanol versus 86% for tebuconazole in Banana Production Unit 1 [1]. The study evaluated five systemic fungicides across three geographically distinct banana production units, providing replication of the observed differential sensitivity [1].

Banana pathology Black Sigatoka control DMI fungicide sensitivity EC50 comparison

Bitertanol Exhibits Comparable Potency to Tebuconazole Against Botryosphaeria obtusa but Differential Protectant Persistence

In a comparative study of protectant and after-infection activity against Botryosphaeria obtusa on apple, EC₅₀ values for radial growth inhibition were as follows: bitertanol 0.043 μg/mL, tebuconazole 0.036 μg/mL, benomyl 0.032 μg/mL, and flusilazole 0.045 μg/mL [1]. While in vitro potency was comparable among these DMI fungicides, protectant activity measured as disease severity (lesions per 100 cm²) 7 days post-application revealed differentiation: bitertanol and benomyl both yielded 4.6 lesions/100 cm², tebuconazole 0.9 lesions/100 cm², and untreated control 101.0 lesions/100 cm² [1]. Notably, only tebuconazole maintained satisfactory disease control at 14 days post-application, while bitertanol protectant activity diminished beyond 7 days [1].

Apple disease management Frogeye leaf spot Black rot Fungicide persistence

Bitertanol Exhibits the Lowest CYP3A4 Inhibition Potency Among Five Tested Triazole Fungicides

In a 2017 comparative evaluation of five commonly used triazole fungicides (bitertanol, hexaconazole, penconazole, tebuconazole, uniconazole) for CYP3A4 enzyme inhibition using the P450-Glo™ CYP3A4 bioassay, bitertanol demonstrated the lowest inhibition potency with an IC₅₀ of 2.74 μM [1]. The potency ranking was: tebuconazole (IC₅₀ = 0.81 μM) > uniconazole (0.93 μM) > hexaconazole (1.27 μM) > penconazole (2.22 μM) > bitertanol (2.74 μM) [1]. The study further found a significant correlation between anti-androgenic activity and CYP3A4 inhibition potency (R² between 0.83 and 0.97, p < 0.001) [1], suggesting that reduced CYP3A4 inhibition may correspond to lower endocrine disruption potential.

Mammalian toxicology Cytochrome P450 Off-target effects CYP3A4 inhibition

Bitertanol Exhibits Documented Cross-Resistance with Flutriafol (r = 0.81) and Elevated Baseline ED₅₀ in DMI-Exposed Cercospora beticola Populations

A 2000 survey of Cercospora beticola (sugar beet leaf-spot fungus) isolates from northern Greece quantified reduced sensitivity to DMI fungicides. The mean ED₅₀ for bitertanol was 0.72 μg/mL in Serres populations and 0.81 μg/mL in Imathia populations (both with ~15 years of DMI exposure history), compared to 0.48 μg/mL in the Amyndeon population with no prior DMI exposure [1]. The difference between exposed and unexposed populations was statistically significant (P < 0.05), representing a 1.5- to 1.7-fold increase in ED₅₀ following prolonged DMI selection pressure [1]. Cross-resistance analysis between bitertanol and flutriafol using log-transformed ED₅₀ values of 60 isolates yielded a correlation coefficient of r = 0.81 [1], confirming positive cross-resistance between these triazoles while also indicating that sensitivity shifts are not perfectly correlated.

Fungicide resistance management DMI cross-resistance Cercospora leaf spot Sugar beet pathology

Bitertanol Stereoisomers Exhibit Differential Degradation Half-Lives Ranging from 9.1 to 86.6 Days in Soil and Stereoselective Bioactivity Varying 4.3- to 314.7-Fold

A 2020 study on stereoselective environmental behavior of chiral bitertanol revealed that the four stereoisomers exhibit highly divergent degradation kinetics in soil. Under laboratory-controlled conditions across five soil types, half-lives ranged from 9.1 days to 86.6 days depending on stereoisomer identity and soil conditions [1]. (1S,2R)-bitertanol and (1R,2S)-bitertanol demonstrated consistently faster degradation rates than other stereoisomers [1]. Additionally, stereoselective bioactivity profiling indicated that (1S,2R)-bitertanol exhibits 4.3- to 314.7-fold higher antifungal potency than other stereoisomers against target pathogens, while also showing reduced toxicity to the aquatic indicator organism Chlorella [2]. In vegetable matrices, dissipation half-lives of racemic bitertanol ranged from 0.57-0.74 days in pakchoi to 1.75-2.37 days in lettuce [3].

Chiral pesticide analysis Environmental fate Stereoselective degradation Soil persistence

Bitertanol (CAS 70585-36-3): Evidence-Backed Scientific and Industrial Application Scenarios


Black Sigatoka (Pseudocercospora fijiensis) In Vitro Sensitivity Monitoring and Baseline Establishment in Banana Research

Based on the 569-fold EC₅₀ potency advantage of bitertanol (0.0001 ppm) over tebuconazole (0.05694 ppm) documented in the 2022 Garcí­a-Munguí­a study [1], research programs investigating DMI sensitivity baselines in banana-producing regions should include bitertanol as a high-sensitivity reference compound. The extremely low EC₅₀ provides a sensitive probe for detecting early shifts in pathogen population sensitivity that may be obscured when using less potent DMI comparators. This application is particularly relevant for resistance monitoring programs in Latin American and Southeast Asian banana production zones where Black Sigatoka is endemic [1].

Mammalian Cytochrome P450 Interaction Studies Requiring Minimal CYP3A4 Off-Target Interference

For toxicology and pharmacology investigations involving triazole exposure in mammalian systems, bitertanol presents a quantifiably lower CYP3A4 inhibition profile (IC₅₀ = 2.74 μM) compared to alternative triazoles such as tebuconazole (0.81 μM), uniconazole (0.93 μM), and hexaconazole (1.27 μM) [2]. The 3.38-fold higher IC₅₀ relative to tebuconazole makes bitertanol the preferred selection for studies where minimizing confounding CYP3A4-mediated metabolic interference is scientifically justified. This evidence supports procurement decisions for in vitro toxicology assays, drug metabolism interaction studies, and comparative triazole safety profiling [2].

DMI Resistance Management Research in Sugar Beet (Cercospora beticola) Pathosystems

The established ED₅₀ baselines for bitertanol in DMI-exposed (0.72-0.81 μg/mL) and unexposed (0.48 μg/mL) C. beticola populations, along with the documented cross-resistance relationship with flutriafol (r = 0.81) [3], make bitertanol a validated reference compound for fungicide resistance monitoring in sugar beet production regions. Research programs conducting sensitivity surveillance should utilize bitertanol as a sentinel DMI to track population shifts, as the 1.5- to 1.7-fold ED₅₀ elevation in historically treated fields provides a quantifiable benchmark for resistance development [3].

Chiral Pesticide Analytical Method Development and Environmental Fate Modeling

Given the stereoisomer-dependent degradation kinetics (9.1-86.6 day half-life range in soil) and stereoselective bioactivity (4.3- to 314.7-fold variation) [4][5], bitertanol serves as an excellent model compound for developing and validating enantioselective analytical methods. The recent establishment of a 5-minute SFC-MS/MS enantioseparation method [6] provides a validated analytical framework for laboratories engaged in chiral pesticide residue analysis, environmental fate modeling, and regulatory compliance testing. The differential dissipation profiles across pakchoi (0.57-0.74 d), cabbage (0.87-1.07 d), celery (1.32-1.63 d), and lettuce (1.75-2.37 d) [6] further support bitertanol as a reference compound for matrix-specific residue decline studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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